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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

overall Median Median
Patient Response Progression- Duration of Common Treatment-Related
Population Free Survival Response Adverse Events (=235%)
Rate (ORR)
(PFS) (DoR)
ALK TKI- 64.1% [1] 15.9 months [1] 15.0 months Diarrhea (71.9%), Elevated
naive (39 [1] Serum Creatinine (45.3%),
patients) Elevated Aspartate
Aminotransferase (39.1%),
Nausea (37.5%) [1]
Crizotinib- 33.3% [1] 6.73 months [1] 6.60 months Diarrhea (71.9%), Elevated
pretreated [1] Serum Creatinine (45.3%),
(21 patients) Elevated Aspartate

Aminotransferase (39.1%),
Nausea (37.5%) [1]

Detailed Study Methodology

The RP2D was established through a first-in-human, multicenter, single-arm, open-label phase 1 study

(ClinicalTrials.gov identifier: NCT02695550) [1].
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e Study Design: The trial included a dose-escalation phase followed by a dose-expansion phase
[1]. The dose-escalation used a "3 + 3" design based on the modified Fibonacci method. Doses
started at 50 mg QD and were sequentially escalated through cohorts of 100 mg, 200 mg, 300 mg,
450 mg, 600 mg, and 800 mg QD [1]. A pharmacokinetic (PK) lead-in phase involved a single dose
given 7 days before Cycle 1, Day 1 [1].

e Primary Endpoints: The primary endpoints for determining the RP2D were the Maximum Tolerated
Dose (MTD), Dose-Limiting Toxicities (DLTs), and the overall safety profile of adverse events [1].

e DLT and MTD Findings: During the trial, only one DLT event was reported at the 600 mg QD dose
level. The MTD was not reached across the tested dose cohorts up to 800 mg QD [1].

o Safety Analysis: The overall safety profile was deemed manageable. Out of 64 patients, 90.6%
experienced treatment-related adverse events, with 14.1% being grade 3 or higher [1].

¢ Mechanism of Action: Conteltinib is a potent, ATP-competitive, second-generation ALK tyrosine
kinase inhibitor. Preclinical studies show it is about 10-fold more potent than Crizotinib and can inhibit
various Crizotinib-resistant ALK mutations [1]. It is also a multikinase inhibitor that targets Focal
Adhesion Kinase (FAK) and Pyk2, although with less potency than its inhibition of ALK [1] [2].

Experimental Workflow for Dose Determination

The following diagram illustrates the key stages and decision points in the phase 1 trial that led to the
determination of the RP2D.
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The phase 1 study established a clear recommended phase 2 dose for Conteltinib in different patient

populations and demonstrated a manageable safety profile with promising anti-tumor activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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